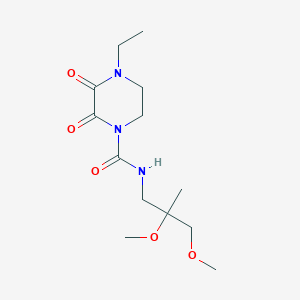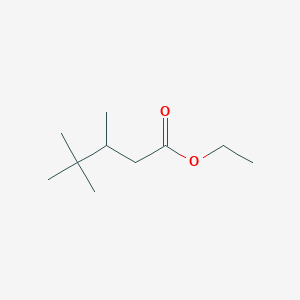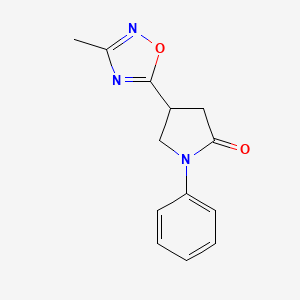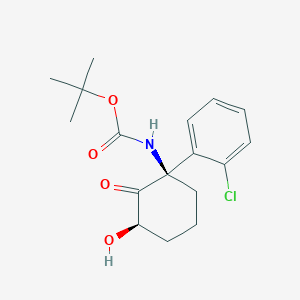
N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the interaction of N-(2-hydroxyphenyl)acetamide with various methyl(organyl)dichlorosilanes to form silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. These reactions suggest that the synthesis of N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide could involve similar interactions between an acetamide precursor and appropriate reagents to introduce the methoxy, phenylbutyl, and o-tolyloxy groups .
Molecular Structure Analysis
The molecular structure of related compounds such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been analyzed through crystallography, revealing linear and bent conformations depending on the specific substituents present. This indicates that the structure of N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide would likely be influenced by the steric and electronic effects of its substituents, potentially affecting its conformation and reactivity .
Chemical Reactions Analysis
The related compounds exhibit reactivity such as hydrolysis to form silanols and transformation with alcohols to form silanes. This suggests that N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide may also undergo hydrolysis and could react with alcohols or other nucleophiles, depending on the presence and position of reactive functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are influenced by their molecular structures. For instance, the presence of hydrogen bonds and weak non-standard C-H...O hydrogen bonds in the crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides affects their solid-state packing and could influence properties such as solubility and melting point. Similarly, N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide would have properties affected by its own intermolecular interactions and molecular geometry .
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation and Synthesis
Chemoselective acetylation using immobilized lipase has been optimized for the synthesis of antimalarial drug intermediates, highlighting the utility of N-(2-hydroxyphenyl)acetamide derivatives in pharmaceutical synthesis. Vinyl acetate emerged as the best acyl donor due to its irreversibility and kinetic control, underscoring the synthesis's efficiency and selectivity (Magadum & Yadav, 2018).
Catalytic Hydrogenation for Green Synthesis
In the context of eco-friendly synthesis, a novel Pd/C catalyst demonstrated high activity and selectivity in the hydrogenation process to produce N-(3-amino-4-methoxyphenyl)acetamide, an essential intermediate for azo disperse dyes. This represents a significant advancement in developing sustainable production methods for chemical intermediates (Qun-feng, 2008).
Density Functional Theory Investigations
Research on N,N-diacylaniline derivatives, including structures similar to the target compound, utilized density functional theory (DFT) to explore their electronic properties and molecular geometries. This study aids in understanding the steric effects and electronic interactions crucial for designing new compounds with desired chemical properties (Al‐Sehemi et al., 2017).
Environmental Impact of Chloroacetamide Herbicides
Studies have delved into the environmental behaviors and effects of chloroacetamide herbicides, examining their adsorption, mobility, and efficacy in soils. This research provides insights into the environmental fate of similar compounds and informs agricultural practices to minimize adverse ecological impacts (Peter & Weber, 1985).
Safety And Hazards
This involves identifying the compound’s toxicity, flammability, environmental impact, and necessary precautions for handling and storage.
Zukünftige Richtungen
This involves discussing potential applications of the compound, areas of research it could be useful in, and how its synthesis and properties could be improved.
Eigenschaften
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-20(23-3,17-11-6-5-7-12-17)15-21-19(22)14-24-18-13-9-8-10-16(18)2/h5-13H,4,14-15H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKODDHGGWNHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)COC1=CC=CC=C1C)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)


![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)
![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)


![N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)
![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)



